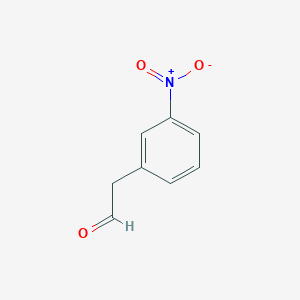

2-(3-Nitrophenyl)acetaldehyde

Übersicht

Beschreibung

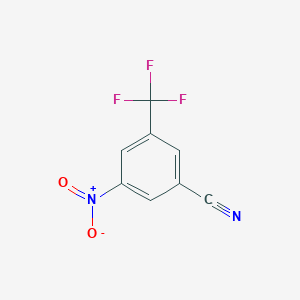

- 2-(3-Nitrophenyl)acetaldehyde is a chemical compound with the molecular formula C8H7NO3 .

- It is also known by other names, including (3-Nitro-phenyl)-acetaldehyde , Benzeneacetaldehyde, 3-nitro- , and 2-(3-nitrophenyl)ethanal .

- The compound contains a nitro group (-NO2) attached to a phenyl ring, along with an aldehyde functional group (-CHO).

Synthesis Analysis

- The synthesis of 2-(3-Nitrophenyl)acetaldehyde involves the reaction of an appropriate precursor with a nitro group.

- Detailed synthetic pathways and methods can be found in relevant research papers.

Molecular Structure Analysis

- The compound’s molecular weight is approximately 165.15 g/mol .

- The IUPAC name for this compound is (2-nitrophenyl)acetaldehyde .

- The InChI code is 1S/C8H7NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,6H,5H2 .

Chemical Reactions Analysis

- 2-(3-Nitrophenyl)acetaldehyde can participate in various chemical reactions, including nucleophilic addition, oxidation, and condensation reactions.

- Its reactivity depends on the presence of the aldehyde group and the nitro group.

Physical And Chemical Properties Analysis

- Boiling Point : Approximately 49°C .

- Density : 1.257 g/cm³ .

- Solubility : Soluble in organic solvents, less dense than water.

- Odor : Varies; some aldehydes have pungent odors, while others have pleasant or bland odors.

Wissenschaftliche Forschungsanwendungen

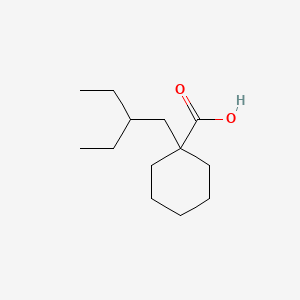

Synthesis and Protection of Carboxylic Acids

2-(3-Nitrophenyl)acetaldehyde is not directly discussed, but a related compound, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, has been utilized in the synthesis and protection of carboxylic acids. This compound provides stability under basic conditions and facilitates the regeneration of carboxylic acids through conversion into indolylamides and subsequent hydrolysis (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

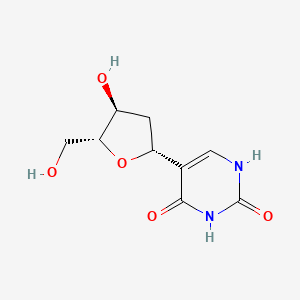

Glycosylation Studies

In carbohydrate research, derivatives of o-nitrophenyl 2-acetamido-2-deoxy-α-d-galactopyranoside, similar in structure to 2-(3-Nitrophenyl)acetaldehyde, have been acetalated for the synthesis of disaccharides (Matta, Rana, & Abbas, 1984).

Characterisation in Mass Spectrometry

Compounds like bis(2-nitrophenyl) ethanediol, closely related to 2-(3-Nitrophenyl)acetaldehyde, have been analyzed under various mass spectrometric conditions for molecular weight and structural information (Bhaskar et al., 2006).

Multicomponent Synthesis

2-Nitroacetophenone, closely related to 2-(3-Nitrophenyl)acetaldehyde, has been used in multicomponent synthesis processes to create unsymmetrical derivatives of 5-nitro-1,4-dihydropyridine (Turgunalieva et al., 2023).

Atmospheric Chemistry Studies

Studies involving the gas-phase reaction of unsaturated alcohols with nitrate radicals include the formation of small carbonyl compounds such as 2-nitrooxy acetaldehyde, structurally related to 2-(3-Nitrophenyl)acetaldehyde (Noda, Hallquist, Langer, & Ljungström, 2000).

Catalysis and Surface Chemistry

Acetaldehyde, a compound structurally similar to 2-(3-Nitrophenyl)acetaldehyde, has been studied on various catalyst surfaces like CeO2, showcasing reactions such as oxidation and reduction (Idriss et al., 1995).

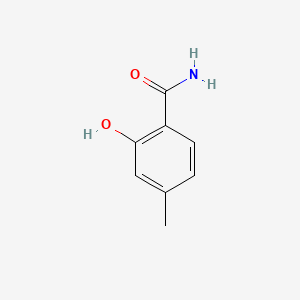

Spectroscopic and Molecular Docking Studies

The molecule (4-Nitro-phenyl)-oxo-acetaldehyde oxime, structurally similar to 2-(3-Nitrophenyl)acetaldehyde, has been synthesized and studied using spectroscopic methods and molecular docking, revealing insights into its structural properties and potential biological interactions (Kucuk, Kaya, & Kaya, 2017).

Organocatalytic Kinetic Resolution

In organic synthesis, studies involving the resolution of nitroallylic acetates with aldehydes, similar to 2-(3-Nitrophenyl)acetaldehyde,highlight the potential for creating functionalized products with high enantioselectivity, demonstrating the versatility of such compounds in asymmetric synthesis (Reddy & Chen, 2011).

Metabolic and Oxidative Studies

Metabolic studies involving N-nitrosomorpholine, which yields acetaldehyde upon metabolism, provide insights into the oxidative processes and potential biological roles of similar nitrophenyl compounds (Jarman & Manson, 1986).

Photocatalytic Applications

Research involving the complete oxidation of acetaldehyde to CO2 over a Pd/WO(3) photocatalyst under light irradiation suggests potential photocatalytic applications for similar compounds (Arai et al., 2008).

Nucleophilic Substitution Reactions

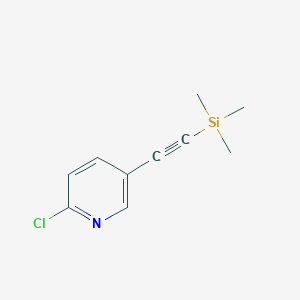

The synthesis of dimethyl nitrobenzhydrylphosphonates via vicarious nucleophilic substitution (VNS) reaction, involving acetals of cyanohydrins of aldehydes, indicates the potential of 2-(3-Nitrophenyl)acetaldehyde in VNS reactions (Mąkosza, Bechcicka, & Wojciechowski, 2020).

Hydrolysis Studies

The study of the hydrolysis of p-nitrophenyl trifluoroacetate in acetonitrile, which is third order in water, provides an understanding of the reaction mechanisms and solvent effects relevant to compounds like 2-(3-Nitrophenyl)acetaldehyde (Venkatasubban et al., 1998).

Asymmetric Synthesis

The catalytic enantioselective conjugate addition of acetaldehyde to polyconjugated substrates showcases the utility of compounds like 2-(3-Nitrophenyl)acetaldehyde in asymmetric synthesis, leading to the production of functionally diverse and complex molecules (Meng et al., 2014).

Photolabile Protecting Groups

Compounds like bis(o-nitrophenyl)ethanediol, used as photolabile protecting groups for ketones and aldehydes, show potential applications for 2-(3-Nitrophenyl)acetaldehyde in the protection of sensitive functional groups (Blanc & Bochet, 2003).

Reduction and Vinylogation Reactions

Studies on the reaction of ethyl 2-cyano-3-(2-methoxy-5-nitrophenyl)acrylate with amines, leading to reductions and vinylogations, suggest potential reactivity patterns and synthetic applications for compounds structurally related to 2-(3-Nitrophenyl)acetaldehyde (Harisha et al., 2016).

Catalysis and NOx Reduction

Research on the reactions of NO2 and CH3CHO with Na-Y zeolite, relevant to plasma-activated lean NOx catalysis, demonstrates the potential catalytic applications of compounds related to 2-(3-Nitrophenyl)acetaldehyde in environmental and industrial processes (Orlando et al., 2004).

Enzymatic Studies

Enzymatic studies where aldehyde dehydrogenase catalyzes the formation of acetaldehyde from substrates like 4-nitrophenyl acetate suggest biological roles and enzymatic interactions relevant to 2-(3-Nitrophenyl)acetaldehyde and similar compounds (Loomes & Kitson, 1986).

Safety And Hazards

- Flammable : Extremely flammable liquid and vapor.

- Eye Irritation : Causes serious eye irritation.

- Respiratory Irritation : May cause respiratory irritation.

- Genetic Effects : Suspected of causing genetic defects.

- Carcinogenicity : May cause cancer.

- Aquatic Hazard : Harmful to aquatic life.

Zukünftige Richtungen

- Further research should explore the compound’s applications, potential therapeutic uses, and safety profiles.

- Investigate its interactions with other molecules and its impact on biological systems.

Remember that this analysis is based on available information, and further studies may provide additional insights. If you need more specific details or have any other questions, feel free to ask! 😊

Eigenschaften

IUPAC Name |

2-(3-nitrophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHVOPHKSRVNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468064 | |

| Record name | 2-(3-nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)acetaldehyde | |

CAS RN |

66146-33-6 | |

| Record name | 2-(3-nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

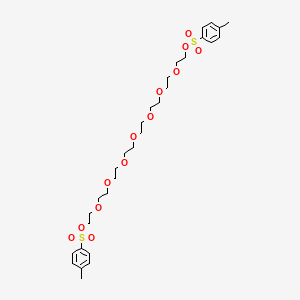

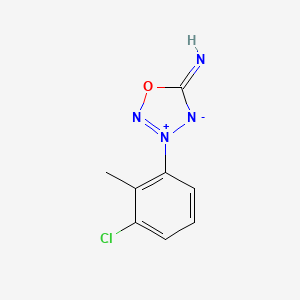

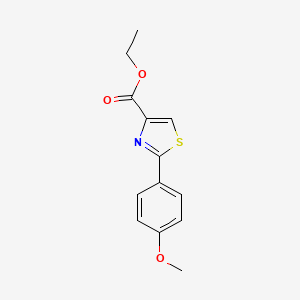

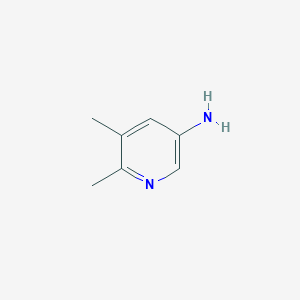

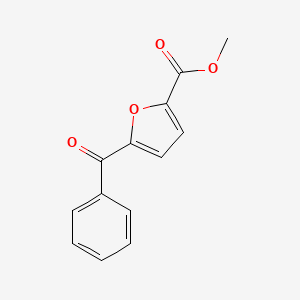

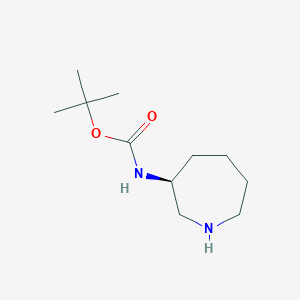

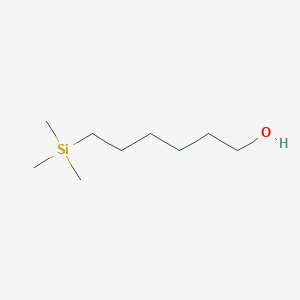

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.